(3,5-Dichloro-2-hydroxyphenyl)(pyrimidin-2-yl)methanediyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(ACETYLOXY)(3,5-DICHLORO-2-HYDROXYPHENYL)(PYRIMIDIN-2-YL)METHYL ACETATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes acetyloxy, dichlorohydroxyphenyl, and pyrimidinyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (ACETYLOXY)(3,5-DICHLORO-2-HYDROXYPHENYL)(PYRIMIDIN-2-YL)METHYL ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include acetic anhydride, dichlorophenol, and pyrimidine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(ACETYLOXY)(3,5-DICHLORO-2-HYDROXYPHENYL)(PYRIMIDIN-2-YL)METHYL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, with factors such as temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.
Scientific Research Applications
(ACETYLOXY)(3,5-DICHLORO-2-HYDROXYPHENYL)(PYRIMIDIN-2-YL)METHYL ACETATE has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: The compound’s potential therapeutic effects are investigated for developing new drugs. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (ACETYLOXY)(3,5-DICHLORO-2-HYDROXYPHENYL)(PYRIMIDIN-2-YL)METHYL ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application, with potential targets including proteins involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
(ACETYLOXY)(3,5-DICHLORO-2-HYDROXYPHENYL)(PYRIMIDIN-2-YL)METHYL ACETATE: shares similarities with other compounds containing acetyloxy, dichlorohydroxyphenyl, and pyrimidinyl groups. These include:
Uniqueness
The uniqueness of (ACETYLOXY)(3,5-DICHLORO-2-HYDROXYPHENYL)(PYRIMIDIN-2-YL)METHYL ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H12Cl2N2O5 |
---|---|
Molecular Weight |
371.2 g/mol |
IUPAC Name |
[acetyloxy-(3,5-dichloro-2-hydroxyphenyl)-pyrimidin-2-ylmethyl] acetate |
InChI |
InChI=1S/C15H12Cl2N2O5/c1-8(20)23-15(24-9(2)21,14-18-4-3-5-19-14)11-6-10(16)7-12(17)13(11)22/h3-7,22H,1-2H3 |
InChI Key |
HJYYUMUODLCOCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=C(C(=CC(=C1)Cl)Cl)O)(C2=NC=CC=N2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.